molecular formula C11H18N2O2S B1682321 Thiopental CAS No. 76-75-5

Thiopental

Cat. No. B1682321
CAS RN: 76-75-5
M. Wt: 242.34 g/mol
InChI Key: IUJDSEJGGMCXSG-UHFFFAOYSA-N
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Description

Thiopental is a barbiturate used to induce general anesthesia, treat convulsions, and reduce intracranial pressure . It slows the activity of your brain and nervous system and is used to help you relax before you receive general anesthesia with an inhaled medication .


Synthesis Analysis

Thiopental inhibits global protein synthesis by repression of Eukaryotic Elongation Factor 2 and protects from hypoxic neuronal cell death . In anaesthesiology, the pharmacokinetics of thiopental are described as linear; when doses and duration of treatment increase, nonlinear pharmacokinetics occur because of the saturation and/or the induction of the metabolism .


Molecular Structure Analysis

The molecular formula of Thiopental is C11H18N2O2S . The molecular weight is 242.338 .


Chemical Reactions Analysis

Thiopental binds at a distinct binding site associated with a Cl - ionopore at the GABA A receptor, increasing the duration of time for which the Cl - ionopore is open . The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged .


Physical And Chemical Properties Analysis

Thiopental is a crystalline solid . It is non-polar, lipophilic, and only partially ionized at plasma pH .

Scientific Research Applications

Thiopental and Nuclear Factor κB Inhibition

Thiopental has been studied for its ability to inhibit the activation of Nuclear Factor κB (NF-κB), a transcription factor implicated in the expression of many inflammatory genes. Loop et al. (2002, 2003) demonstrated that thiopental effectively inhibits NF-κB in human T lymphocytes and affects the activation of CD3+ lymphocytes. This finding provides insights into the molecular mechanisms of thiopental's immunosuppressing effects, especially in the context of severe head injuries and associated immunosuppression (Loop et al., 2002), (Loop et al., 2003).

Impact on Ischemic Stroke

In the context of ischemic stroke, You et al. (2022) and Duan et al. (2009) investigated the effects of thiopental on spontaneously hypertensive rats experiencing ischemic strokes. They found that thiopental might have adverse effects on ischemic brain damage and neurological deficits, suggesting a potential risk in its use for ischemic stroke treatment (You et al., 2022), (Duan et al., 2009).

Thiopental and Neuroprotection

Schwer et al. (2013) explored thiopental's role in neuroprotection, specifically its impact on global protein synthesis during hypoxic neuronal cell death. They found that thiopental inhibits protein synthesis, thereby conserving energy in oxygen-deprived cells, which could explain its neuroprotective effects in brain injury scenarios (Schwer et al., 2013).

Other Molecular Interactions

Thiopental's interaction with human serum albumin was studied by Khan et al. (2008), revealing its binding affinity and suggesting implications for drug distribution and anesthetic-induced protein dysfunction (Khan et al., 2008).

Safety And Hazards

Thiopental is toxic if swallowed and may cause drowsiness or dizziness . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Thiopental continuous administration can be used as a rescue therapy for refractory status epilepticus (SE) or intracranial hypertension (IH) . The chemical structure of thiopental could represent a pharmacologically relevant scaffold for the development of new organ-protective compounds to ameliorate tissue damage when oxygen availability is limited .

properties

IUPAC Name

5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJDSEJGGMCXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023653
Record name Thiopental
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Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Thiopental
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Solubility

3.98e-02 g/L
Record name Thiopental
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Mechanism of Action

Thiopental binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Thiopental (16 total), please visit the HSDB record page.
Record name Thiopental
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Record name Thiopental
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Product Name

Thiopental

CAS RN

76-75-5, 71-73-8
Record name (±)-Thiopental
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Record name Thiopental
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Record name 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid
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Record name Thiopental sodium
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Record name THIOPENTAL
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Record name Thiopental
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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